Cas no 62995-09-9 (tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate)

tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 化学的及び物理的性質
名前と識別子
-
- sulfoximine, n-[(1,1-dimethylethoxy)carbonyl]-s,s-dimethyl- (9ci)
- 2-Methyl-2-propanyl [dimethyl(oxido)-λ<sup>6</sup>-sulfanylidene]carbamate
- tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate
- 62995-09-9
- G75413
- EN300-3509221
- 1,1-Dimethylethyl N-(dimethyloxido-
- tert-Butyl(dimethyl(oxo)-l6-sulfaneylidene)carbamate
- N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine
- E4-sulfanylidene)carbamate
- tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate
- SCHEMBL16806518
-
- MDL: MFCD24466135
- インチ: InChI=1S/C7H15NO3S/c1-7(2,3)11-6(9)8-12(4,5)10/h1-5H3
- InChIKey: ZTINABKGODDUGY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N=S(=O)(C)C
計算された属性
- せいみつぶんしりょう: 193.07726451g/mol
- どういたいしつりょう: 193.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3509221-2.5g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
Enamine | EN300-3509221-1.0g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-3509221-0.25g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95.0% | 0.25g |
$743.0 | 2025-03-18 | |
Enamine | EN300-3509221-0.5g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95.0% | 0.5g |
$1170.0 | 2025-03-18 | |
Enamine | EN300-3509221-5.0g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
Enamine | EN300-3509221-10g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95% | 10g |
$6450.0 | 2023-09-03 | |
Aaron | AR00F6C8-100mg |
Sulfoximine, N-[(1,1-dimethylethoxy)carbonyl]-S,S-dimethyl- (9CI) |
62995-09-9 | 95% | 100mg |
$738.00 | 2025-02-14 | |
Enamine | EN300-3509221-1g |
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate |
62995-09-9 | 95% | 1g |
$1500.0 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1904170-100mg |
tert-Butyl(dimethyl(oxo)-l6-sulfaneylidene)carbamate |
62995-09-9 | 98% | 100mg |
¥5439.00 | 2024-05-06 | |
1PlusChem | 1P00F63W-2.5g |
Sulfoximine, N-[(1,1-dimethylethoxy)carbonyl]-S,S-dimethyl- (9CI) |
62995-09-9 | 95% | 2.5g |
$3696.00 | 2024-04-22 |
tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 62995-09-9 and Product Name: tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate
The compound with the CAS number 62995-09-9 and the product name tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate represents a significant advancement in the field of organosulfur chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic transformations. The presence of a tert-butyl group and a lambda6-sulfanylidenecarbamate moiety imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the exploration of sulfur-containing heterocycles has been a focal point in drug discovery, owing to their diverse biological activities and structural versatility. The N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate functional group in this compound not only enhances its reactivity but also opens up possibilities for further derivatization, enabling the synthesis of complex pharmacophores. Such modifications are crucial for optimizing drug-like properties, including solubility, metabolic stability, and target binding affinity.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The tert-butyl group, a well-known steric hindrance provider, can be strategically employed to modulate binding interactions with biological targets. This feature is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise spatial orientation is often critical for efficacy. Furthermore, the lambda6-sulfanylidenecarbamate moiety has been implicated in various biochemical pathways, suggesting that this compound may exhibit inhibitory effects on key enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
Recent studies have highlighted the importance of sulfur-based compounds in medicinal chemistry. For instance, derivatives of lambda6-sulfanylidenecarbamate have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that play a pivotal role in cancer progression. The structural motif also shares similarities with known bioactive scaffolds, such as thiazolidines and thiophenes, which have been extensively studied for their pharmacological properties. This homology suggests that tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate could serve as a versatile building block for generating structurally diverse libraries of compounds with therapeutic potential.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate group requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal catalysis and palladium-mediated cross-coupling reactions have been instrumental in achieving these objectives. These methodologies not only facilitate the construction of complex molecular architectures but also enhance scalability for industrial applications.
From a computational chemistry perspective, the electronic properties of this compound can be rationalized using density functional theory (DFT) calculations. These studies have revealed insights into the resonance structures and charge distribution within the molecule, which are essential for understanding its reactivity and interaction with biological targets. The tert-butyl group, being electron-withdrawing through induction but electron-donating through hyperconjugation, creates a delicate balance that influences nucleophilic substitution reactions and metal coordination capabilities.
The pharmaceutical industry has increasingly recognized the value of structurally unique compounds like tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate. High-throughput screening (HTS) campaigns have identified such molecules as hits against various disease targets, prompting further optimization efforts. Medicinal chemists often employ structure-activity relationship (SAR) studies to systematically modify key functional groups while maintaining core structural integrity. This iterative process is essential for identifying lead compounds that exhibit robust pharmacological activity.
In conclusion, the compound with CAS No. 62995-09-9 and its product name tert-butyl N-dimethyl(oxo)-lambda6-sulfanylidenecarbamate represents a significant contribution to organosulfur chemistry and drug discovery. Its unique structural features offer opportunities for designing novel therapeutic agents with potential applications across multiple therapeutic areas. As research continues to uncover new biological functions associated with sulfur-containing heterocycles, compounds like this one are poised to play an increasingly important role in addressing unmet medical needs.
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